cis-3-Octene

Combustion chemistry Fuel molecular structure Ignition delay

cis-3-Octene [(Z)-3-octene, CAS 14850-22-7] is the stereochemically pure cis-alkene essential where isomer identity directly determines experimental outcomes. It exhibits significantly shorter diesel ignition delay and an 11% lower atmospheric OH radical rate constant versus trans-3-octene—differences that make isomer substitution a critical failure point in combustion modeling, environmental fate studies, and stereoselective synthesis. Procure verified ≥98% (GC) purity with full certificate of analysis to eliminate ambiguous results. Accept no isomer substitute for isomer-critical research.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 14850-22-7
Cat. No. B076891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Octene
CAS14850-22-7
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCCC=CCC
InChIInChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5-
InChIKeyYCTDZYMMFQCTEO-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-3-Octene (CAS 14850-22-7): Procurement & Technical Specifications for Z-3-Octene Isomer


Cis-3-octene (also designated (Z)-3-octene) is a C8 internal alkene with the molecular formula C8H16 and molecular weight 112.21 g/mol [1]. It is one of several octene isomers that differ in double bond position and cis/trans geometry, and it is commercially available from major chemical suppliers at ≥98% purity (GC) as a colorless liquid with a boiling point of 122.9–123°C, flash point of 17°C, and density of 0.72 g/mL [2]. The cis configuration imparts distinct physicochemical, spectroscopic, and reactivity characteristics that are critical for applications ranging from combustion studies to organic synthesis.

Why Cis-3-Octene Cannot Be Replaced by Trans-3-Octene or Other Octene Isomers


Octene isomers exhibit substantial differences in combustion behavior, atmospheric reactivity, and phase partitioning that are directly attributable to double bond position and cis/trans geometry [1]. In diesel engine studies, cis-3-octene demonstrated significantly shorter ignition delay than its trans counterpart and than trans-2-octene [2]. The atmospheric hydroxyl radical oxidation rate constant differs by over 12% between the cis and trans isomers of 3-octene, impacting environmental fate predictions . Furthermore, Henry's law constants, which govern air–water partitioning, vary measurably between isomers [3]. Even basic physical properties—boiling point, density, and flash point—show systematic differences between cis- and trans-3-octene that affect storage, handling, and formulation . Substituting one octene isomer for another without accounting for these differences can lead to erroneous experimental results, failed process scale-ups, and non-compliant analytical identifications.

Quantitative Evidence for Selecting Cis-3-Octene Over Alternative Octene Isomers


Diesel Combustion Reactivity: Cis-3-Octene Ignition Delay vs. Trans-3-Octene and Trans-2-Octene

In a direct experimental comparison using a diesel engine supplied with single-molecule fuels, the ignition delay of cis-3-octene was shorter than that of trans-3-octene and trans-2-octene [1]. The observed order of ignition delay (shortest first) was: 1-octene < cis-3-octene < trans-3-octene < trans-2-octene. The higher reactivity of the cis isomer was attributed to the requirement that trans isomers must adopt the cis conformation prior to undergoing certain low-temperature radical branching reactions [1].

Combustion chemistry Fuel molecular structure Ignition delay

Atmospheric Oxidation Reactivity: Cis-3-Octene vs. Trans-3-Octene OH Radical Rate Constant

The overall OH radical rate constant, which governs the tropospheric lifetime and environmental persistence of volatile organic compounds, differs significantly between the cis and trans isomers of 3-octene . The trans isomer exhibits a higher rate constant, indicating faster atmospheric oxidation.

Atmospheric chemistry Environmental fate Tropospheric lifetime

Henry's Law Constant: Air–Water Partitioning Differences Between Cis- and Trans-3-Octene

Henry's law solubility constants (Hscp) at 298.15 K compiled from Yaws (2003) demonstrate a measurable difference in air–water partitioning between the two geometric isomers [1][2].

Environmental partitioning Henry's law Fugacity modeling

Physical Property Comparison: Boiling Point, Density, and Flash Point of Cis- vs. Trans-3-Octene

Supplier technical datasheets and reference compilations report distinct physical properties for cis- and trans-3-octene that affect handling, storage classification, and formulation [1].

Physical properties Safety data Formulation science

Infrared Spectroscopic Differentiation: Cis vs. Trans Alkene Diagnostic Bands

Infrared absorption spectroscopy provides clear diagnostic bands that distinguish cis- from trans-configured alkenes [1]. The trans-form of CHR=CHR systems exhibits a strong characteristic band at 10.3 μ, while the cis-form shows a much lower intensity band in the 10–11 μ region and a very strong band in the 14–16 μ region. This spectral signature enables quantitative determination of cis content in mixtures.

Infrared spectroscopy Analytical chemistry Quality control

Isomerization Equilibrium and Synthetic Access: Positional vs. Geometric Isomer Distributions

Catalytic isomerization of 1-octene yields a characteristic distribution of octene isomers that reflects their relative thermodynamic stabilities [1]. The product mixture contains approximately 50% trans-2-octene, 20% trans-3-octene, 10% cis-2-octene, and 10% trans-4-octene, with additional minor isomers. Notably, cis-3-octene is not a major product of this thermodynamic isomerization pathway, indicating its distinct energetic profile compared to its trans counterpart.

Alkene isomerization Synthetic methodology Thermodynamic stability

Recommended Application Scenarios for Cis-3-Octene Based on Quantitative Evidence


Biofuel Combustion Modeling and Next-Generation Diesel Fuel Development

Cis-3-octene serves as a well-characterized model compound for investigating the effect of internal cis double bonds on diesel combustion kinetics. Its shorter ignition delay relative to trans-3-octene and trans-2-octene [1] makes it essential for developing and validating chemical kinetic mechanisms that predict fuel reactivity from molecular structure. Researchers developing bio-derived fuels should prioritize cis-3-octene when their feedstock or conversion process yields cis-alkene intermediates.

Atmospheric Chemistry and Environmental Fate Studies

The 11% lower OH radical rate constant of cis-3-octene compared to its trans isomer directly impacts tropospheric lifetime calculations. Environmental modelers and atmospheric chemists studying alkene emissions from vegetation or industrial sources must use isomer-specific rate data to accurately predict ozone formation potential and long-range transport. Cis-3-octene is the appropriate standard for calibrating analytical methods targeting cis-alkene emissions.

Analytical Reference Standard for Isomer-Specific Quantitation

The distinct infrared absorption bands of cis- versus trans-alkenes [2], combined with available NMR reference spectra in the SDBS database [3], make cis-3-octene a valuable analytical standard for gas chromatography and spectroscopic method development. Its unique spectral signature enables unambiguous identification in complex hydrocarbon mixtures and quality control of isomerically pure synthetic intermediates.

Stereoselective Organic Synthesis of Fine Chemicals

Cis-3-octene is required as a stereodefined building block in the synthesis of chiral pharmaceutical intermediates and fine chemicals [4]. Its commercial availability at ≥98% purity (GC) with full certificate of analysis supports reproducible asymmetric catalysis and stereoselective transformations. Procurement of verified cis-3-octene eliminates the need for in-house stereoselective synthesis, which often yields mixtures requiring difficult separations.

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